molecular formula C13H17N3O B11804353 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11804353
M. Wt: 231.29 g/mol
InChI Key: WUNDUQNDDMRLQP-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and hypotensive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of benzimidazole derivatives with piperidine and formaldehyde. One common method includes:

    Starting Material: Dimethyl N-aryldithioimidocarbonate is synthesized from carbon disulfide, aromatic amine, and methyl iodide in the presence of concentrated aqueous NaOH.

    Intermediate Formation: The intermediate N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine is synthesized by conventional heating or microwave irradiation.

    Final Product: The piperidine-4-yl methyl derivative is synthesized by treating the intermediate with piperidine and formaldehyde in methanol at room temperature for 2 hours.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazole or piperidine derivatives .

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl-5-substituted phenyl-1,3,4-oxadiazoles
  • N-(1,3-Benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

Comparison: 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of a benzimidazole core and a piperidine moiety, which imparts distinct pharmacological properties. Similar compounds, such as those listed above, may share some structural features but differ in their biological activities and applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C13H17N3O/c17-13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,17)

InChI Key

WUNDUQNDDMRLQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3NC2=O

Origin of Product

United States

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